4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Overview
Description
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is a compound that belongs to the class of benzamides. It is a white crystalline solid that has been studied for its potential uses in scientific research. This compound is also known as BPCB and has been shown to have a variety of interesting properties.
Mechanism of Action
The mechanism of action of 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation of neurotransmitter activity is thought to be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it is unlikely to cause harm to cells or animals at low concentrations. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental systems.
Future Directions
There are several potential future directions for research on 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide. One area of interest is the compound's potential use as an antipsychotic drug. Further research is needed to determine the efficacy and safety of this compound in treating psychotic disorders. Another potential future direction is the compound's use in the treatment of anxiety and depression. More research is needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of more effective drugs with fewer side effects.
Scientific Research Applications
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide has been studied for its potential uses in scientific research. It has been shown to have a variety of interesting properties that make it useful for a range of applications. For example, it has been studied for its potential use as an antipsychotic drug. It has also been shown to have potential uses in the treatment of anxiety and depression.
properties
IUPAC Name |
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-3-4-16-28-21-13-12-19(17-22(21)27-2)23(26)25-18-24(14-8-9-15-24)20-10-6-5-7-11-20/h5-7,10-13,17H,3-4,8-9,14-16,18H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFZTDXJXPUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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